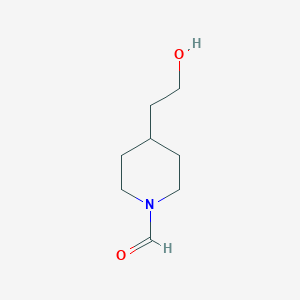

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

Description

BenchChem offers high-quality 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYAIYXZFDQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428532 | |

| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141047-47-4 | |

| Record name | 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141047-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 4-(2-hydroxyethyl)piperidine-1-carbaldehyde, a bifunctional heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-tested protocol for its synthesis and purification, and explores its characteristic spectroscopic profile. Furthermore, this guide examines the molecule's chemical reactivity and positions it as a versatile building block for the development of complex molecular architectures, particularly within the framework of drug discovery. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural attributes for advanced synthetic applications.

Molecular Overview and Physicochemical Properties

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern pharmacology.[1][2] Its prevalence is unparalleled, featuring prominently in the structures of numerous FDA-approved drugs and natural alkaloids.[1][2] The chair-like conformation of the piperidine scaffold provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor for optimizing interactions with biological targets such as receptors and enzymes.[3] This structural rigidity, combined with its capacity for extensive functionalization, makes the piperidine motif an exceptionally valuable scaffold in the design of novel therapeutics.[3]

Structural Features of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (CAS No: 141047-47-4) is a derivative that capitalizes on the foundational piperidine core while introducing two key functional groups that dictate its synthetic utility.[4]

-

The 4-(2-Hydroxyethyl) Group: This substituent provides a primary alcohol, which serves as a versatile nucleophile and a handle for introducing further complexity through esterification, etherification, or oxidation. The presence of the hydroxyl group can also enhance aqueous solubility and provides a hydrogen bond donor, which can be crucial for modulating pharmacokinetic properties.

-

The 1-Carbaldehyde (N-Formyl) Group: This feature transforms the secondary amine of the piperidine ring into a tertiary amide. The N-formyl group is a relatively stable moiety that can act as a protecting group for the nitrogen. Its carbonyl group reduces the basicity of the piperidine nitrogen significantly compared to its unformylated precursor. Crucially, this group can be chemically modified, for instance, through reduction to an N-methyl group, or it can be removed entirely under hydrolytic conditions to reveal the secondary amine for subsequent reactions.

This bifunctionality makes the molecule a highly adaptable intermediate in multi-step synthetic campaigns.

Physicochemical Properties

The key physicochemical data for 4-(2-hydroxyethyl)piperidine-1-carbaldehyde are summarized below. It is important to note that while some properties are reported by suppliers, others are computationally predicted due to a lack of extensive characterization in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 141047-47-4 | [4] |

| Molecular Formula | C₈H₁₅NO₂ | [4][5] |

| Molecular Weight | 157.21 g/mol | [4][5] |

| IUPAC Name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | [4] |

| Purity (Typical) | ≥95% | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 40.5 Ų | [5] |

Synthesis and Purification

The most direct and logical pathway to 4-(2-hydroxyethyl)piperidine-1-carbaldehyde is the N-formylation of its commercially available precursor, 4-(2-hydroxyethyl)piperidine.

Retrosynthetic Analysis

The synthesis strategy is straightforward, involving the formation of an amide bond between the secondary amine of the piperidine precursor and a formylating agent.

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol: N-Formylation using Ethyl Formate

This protocol is designed for robustness and scalability, utilizing a common and mild formylating agent. The choice of ethyl formate is deliberate; it is less hazardous than other agents like formic acid at high temperatures, and the reaction can often be driven to completion by heating, with ethanol being the only significant byproduct.

Materials:

-

4-(2-Hydroxyethyl)piperidine (1.0 eq)

-

Ethyl formate (5.0-10.0 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-(2-hydroxyethyl)piperidine.

-

Reagent Addition: Add an excess of ethyl formate to the flask. The use of a significant excess serves a dual purpose: it acts as both the formylating reagent and the reaction solvent, ensuring the reaction proceeds to completion according to Le Châtelier's principle.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 55-60°C). The reaction should be stirred vigorously.

-

Causality Insight: Heating provides the necessary activation energy for the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of ethyl formate. Refluxing ensures that the reaction can be maintained at a constant, optimal temperature without loss of solvent or reagent.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting material spot (visualized with ninhydrin stain, which detects the secondary amine) indicates completion. This typically requires 12-24 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the excess ethyl formate and the ethanol byproduct.

-

Self-Validation: The removal of all volatile components should yield the crude product, often as a viscous oil. The crude product's purity can be initially assessed by ¹H NMR.

-

Purification Strategy

The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution system is most effective. Start with 100% ethyl acetate to elute non-polar impurities, then gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 10% methanol in ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified 4-(2-hydroxyethyl)piperidine-1-carbaldehyde.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on the molecule's known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most powerful tool for unambiguous structure elucidation in solution. Due to restricted rotation around the N-CHO amide bond, some signals may appear broadened or as two distinct conformers at room temperature.

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |

| -CHO | ~8.05 | Singlet (s) | The formyl proton is highly deshielded and adjacent to no other protons. |

| -CH₂OH | ~3.60 | Triplet (t) | Methylene group directly attached to the electron-withdrawing hydroxyl group. |

| Piperidine H₂ₑ H₆ₑ | ~3.8 - 4.2 | Multiplet (m) | Axial protons adjacent to the nitrogen are deshielded by the amide carbonyl. |

| Piperidine H₂ₐ H₆ₐ | ~2.8 - 3.2 | Multiplet (m) | Equatorial protons adjacent to the nitrogen. |

| -CH₂-CH₂OH | ~1.45 | Quartet (q) | Methylene group adjacent to the piperidine ring and the CH₂OH group. |

| Piperidine H₃, H₅, H₄ | ~1.1 - 1.8 | Multiplet (m) | Remaining piperidine and side-chain protons, often overlapping in a complex multiplet. |

| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| -CHO | ~162.5 | The carbonyl carbon of the amide is highly deshielded. |

| -CH₂OH | ~60.5 | Carbon atom attached to the electronegative oxygen. |

| Piperidine C₂, C₆ | ~40.0, ~45.5 | Carbons adjacent to the nitrogen, potentially showing two signals due to amide rotamers. |

| -CH₂-CH₂OH | ~38.0 | Aliphatic carbon on the side chain. |

| Piperidine C₄ | ~34.5 | The piperidine carbon bearing the side chain. |

| Piperidine C₃, C₅ | ~29.0 | The remaining piperidine carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |

| C=O Stretch (Amide) | 1650 - 1680 | Strong, sharp |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Expected Molecular Ion: For Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 158.1.

-

Key Fragmentation Pathways: The primary fragmentation events would likely involve the loss of water (-18 Da) from the hydroxyethyl group, loss of the formyl group (-29 Da), or cleavage of the C-C bond in the side chain.

Caption: Plausible MS fragmentation pathways for the parent ion.

Chemical Reactivity and Applications in Drug Development

The Duality of Function: A Chemist's Perspective

The synthetic value of 4-(2-hydroxyethyl)piperidine-1-carbaldehyde lies in the orthogonal reactivity of its two primary functional groups. The primary alcohol is nucleophilic and readily undergoes reactions typical of alcohols, while the N-formyl group is a stable amide that can be used as a directing group, a permanent structural feature, or a masked secondary amine. This allows for selective, stepwise modifications at either end of the molecule.

Role as a Versatile Building Block in Synthesis

This compound serves as an excellent starting point for creating libraries of more complex piperidine derivatives for screening in drug discovery programs. The workflow below illustrates its potential as a scaffold.

Caption: Synthetic utility and derivatization pathways.

-

Reactions at the Hydroxyl Group: Standard esterification or etherification protocols can be used to append a wide variety of lipophilic or functional groups, allowing for systematic exploration of structure-activity relationships (SAR). For example, creating ester derivatives is a common strategy in the development of prodrugs.

-

Reactions of the N-Formyl Group:

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, yielding the N-methyl-4-(2-hydroxyethyl)piperidine derivative. N-methylation is a key modification in many CNS-active compounds.[6]

-

Hydrolysis: Acidic or basic hydrolysis can remove the formyl group to unmask the secondary amine. This newly revealed nucleophilic site can then be used for a host of other transformations, such as reductive amination, acylation, or arylation, dramatically expanding the synthetic possibilities.

-

Potential Therapeutic Areas

Given the prevalence of the piperidine scaffold, derivatives of this building block could be explored for a multitude of therapeutic applications, including but not limited to:

-

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and opioid analgesics feature substituted piperidine rings.[2]

-

Oncology: The piperidine nucleus is found in various compounds with antiproliferative properties.[2][6]

-

Infectious Diseases: Numerous antiviral and antimicrobial agents incorporate this heterocyclic system.[2]

Conclusion

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a strategically designed synthetic intermediate that offers researchers significant advantages. Its structural and chemical properties—a rigid, drug-like scaffold combined with two orthogonally reactive functional groups—make it an invaluable tool for the efficient construction of diverse molecular libraries. By providing reliable synthetic protocols and a thorough analytical profile, this guide equips drug development professionals with the foundational knowledge required to effectively integrate this versatile building block into their research and discovery pipelines, accelerating the journey toward novel therapeutic agents.

References

-

4-(2-Hydroxyethyl)piperidine - ChemBK. [Link]

-

4-(2-hydroxyethyl)piperazine-1-carbaldehyde (C7H14N2O2) - PubChemLite. [Link]

-

PREPARATION OF N-FORMYLPIPERIDINE - Chinese Journal of Applied Chemistry. [Link]

-

Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate - PrepChem.com. [Link]

-

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | C7H14N2O2 | CID 9942213 - PubChem. [Link]

-

4-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde | C9H16O2 | CID 140106998 - PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - Wiley Online Library. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. [Link]

-

4-(1-Hydroxyethyl)piperidine-1-carbaldehyde | C8H15NO2 | CID 112537684 - PubChem. [Link]

-

1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals - Loba Chemie. [Link]

-

Technical White Paper on Icaridin (Hydroxyethyl Piperidine Carboxylate) - Oreate AI Blog. [Link]

-

N-(2-Hydroxyethyl) Piperidine - Mallak Specialties Pvt Ltd. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. cas 141047-47-4|| where to buy 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde [chemenu.com]

- 5. 4-(1-Hydroxyethyl)piperidine-1-carbaldehyde | C8H15NO2 | CID 112537684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

This guide provides a comprehensive technical overview of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, CAS Number 141047-47-4. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document delves into the synthesis, physicochemical properties, reactivity, and potential applications of this versatile bifunctional building block, offering field-proven insights into its utilization.

Introduction: A Bifunctional Scaffold for Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a rigid, three-dimensional framework for the precise orientation of pharmacophoric groups. 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde emerges as a particularly valuable derivative within this class. It incorporates two key functional groups: a primary alcohol on the ethyl side chain and a formyl group on the piperidine nitrogen. This dual functionality allows for sequential and selective chemical modifications, rendering it an attractive starting material for the synthesis of complex molecular architectures and diverse compound libraries.[3][4] The hydroxyethyl group can enhance aqueous solubility, a critical parameter in drug design, while the N-formyl group serves as a versatile synthetic handle for a variety of chemical transformations.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its effective application in research and development.

Physical and Chemical Properties

The key physicochemical properties of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 141047-47-4 | [5] |

| Molecular Formula | C₈H₁₅NO₂ | [5] |

| Molecular Weight | 157.21 g/mol | [5] |

| IUPAC Name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | [5] |

| Purity | Typically ≥95% | [5][6] |

| Appearance | Likely an oil or low-melting solid | [6] |

| SMILES | O=CN1CCC(CCO)CC1 | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the formyl proton (N-CHO) in the downfield region, typically around δ 8.0 ppm. The protons of the piperidine ring will appear as a series of multiplets between approximately δ 1.2 and 3.8 ppm. The methylene protons of the hydroxyethyl side chain (-CH₂-CH₂-OH) are expected to resonate at distinct chemical shifts, with the protons adjacent to the hydroxyl group appearing around δ 3.6 ppm and the protons adjacent to the piperidine ring at a slightly more shielded position.[3]

-

¹³C NMR: The carbon NMR spectrum will be distinguished by a signal for the formyl carbon (C=O) in the highly deshielded region, anticipated to be above 160 ppm. The carbons of the piperidine ring and the hydroxyethyl side chain will resonate in the range of 25-70 ppm. Specifically, the carbon bearing the hydroxyl group (-CH₂-OH) is expected around 60 ppm, while the carbons of the piperidine ring adjacent to the nitrogen will appear between 40 and 55 ppm.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretch of the carbaldehyde. The O-H stretching vibration of the alcohol will appear as a broad band in the region of 3400-3200 cm⁻¹, with the broadening indicative of hydrogen bonding. A C-H stretching vibration for the aldehyde proton (O=C-H) may also be observed near 2720 cm⁻¹.[3]

Mass Spectrometry (MS):

High-resolution mass spectrometry should confirm the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 158.12. Analysis of fragmentation patterns in tandem MS/MS would likely show initial losses of water from the hydroxyethyl group or cleavage of the side chain from the piperidine ring.[3]

Synthesis and Purification

The synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde can be logically approached through the formylation of its precursor, 2-(piperidin-4-yl)ethanol. A plausible and efficient synthetic route is detailed below, adapted from established methodologies for the formylation of related piperidine structures.[7]

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-(4-pyridyl)ethanol. The first step is the catalytic hydrogenation of the pyridine ring to yield 2-(piperidin-4-yl)ethanol hydrochloride. The second step is the N-formylation of the resulting piperidine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Piperidin-4-yl)ethanol Hydrochloride [7]

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-(4-pyridyl)ethanol (1.0 eq), platinum(IV) oxide (PtO₂, ~0.03 eq), water, and concentrated hydrochloric acid (1.2 eq).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 1000 psig) and heat to the appropriate temperature (e.g., 50-60 °C) with vigorous stirring. Monitor the reaction by hydrogen uptake.

-

Work-up: Upon completion, cool the reaction mixture and carefully vent the hydrogen gas. Filter the mixture to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-(piperidin-4-yl)ethanol hydrochloride as a solid. This intermediate can often be used in the next step without further purification.

Causality: The use of platinum oxide as a catalyst is standard for the hydrogenation of pyridine rings. The acidic conditions (HCl) help to protonate the pyridine nitrogen, facilitating the reduction and resulting in the hydrochloride salt of the product, which is often a stable, crystalline solid.

Step 2: N-Formylation to Yield 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (adapted from[7])

-

Reaction Setup: Dissolve 2-(piperidin-4-yl)ethanol hydrochloride (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Formylation: Slowly add formic acetic anhydride (1.5 eq) to the cooled solution, followed by the dropwise addition of triethylamine (3.0 eq) while maintaining the temperature at 0 °C.

-

Self-Validation: The formic acetic anhydride is a potent and efficient formylating agent. Triethylamine acts as a base to neutralize the hydrochloric acid present from the starting material and the acetic acid generated during the reaction, driving the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is derived from the distinct reactivity of its two functional groups.

Caption: Reactivity pathways for the key functional groups.

Reactions of the N-Formyl Group

The N-formyl group, being an amide, exhibits characteristic reactivity:

-

Reduction: The formyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to the corresponding N-methyl piperidine derivative. This transformation is fundamental in modifying the basicity and steric profile of the nitrogen atom.[3]

-

Hydrolysis (Deformylation): The formyl group can be removed under acidic or basic conditions to regenerate the secondary amine, 2-(piperidin-4-yl)ethanol. This highlights its utility as a protecting group for the piperidine nitrogen, allowing for selective reactions at the hydroxyl group before deprotection.[3]

-

Addition of Organometallics: While less common for N-formyl groups compared to aldehydes, reactions with potent organometallic reagents like Grignard or organolithium compounds can lead to the formation of α-hydroxy amines after an aqueous workup.

Reactions of the Hydroxyl Group

The primary alcohol offers a wide range of synthetic possibilities:

-

Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern, or TEMPO-based systems). This opens up further avenues for derivatization, such as reductive amination or amide bond formation.

-

Esterification and Etherification: The alcohol can be readily converted to esters or ethers through reactions with acyl halides, anhydrides, or alkyl halides (e.g., Williamson ether synthesis). These modifications are commonly employed in drug development to create prodrugs or to modulate the lipophilicity of a molecule.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Applications in Research and Drug Development

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4] The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in antihistamines and other drug classes.[4][8]

The bifunctional nature of this molecule allows for its use in creating libraries of compounds for high-throughput screening. For example, the hydroxyl group can be elaborated into a series of esters or ethers, while the formyl group can be used in reductive amination reactions with a diverse set of primary or secondary amines. This systematic approach enables the exploration of the structure-activity relationship (SAR) around the piperidine core, aiding in the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Safe Handling and Storage

As with all laboratory chemicals, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde should be handled by technically qualified individuals using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements: Based on available data for similar compounds, it may be associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a strategically important bifunctional building block for synthetic and medicinal chemistry. Its well-defined structure, featuring orthogonally reactive hydroxyl and N-formyl groups, provides a robust platform for the synthesis of diverse and complex piperidine-containing molecules. The insights into its synthesis, spectroscopic properties, and chemical reactivity provided in this guide are intended to empower researchers to fully leverage the potential of this versatile intermediate in their drug discovery and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

-

Soothing Scents. (n.d.). N-(2-Hydroxyethyl) Piperidine: A Vital Link in Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Google Patents. (n.d.). US6225474B1 - Polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid and method of producing the same.

-

ResearchGate. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐formylation of piperidine with methanol (see Table S2 for optimization of conditions). Retrieved from [Link]

-

PubChem. (n.d.). Composite moderator for nuclear reactor systems - Patent US-11264141-B2. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.

-

DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

-

National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

-

European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.

-

PubChem. (n.d.). 1-Piperidinecarboxaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Piperidinecarboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Hydroxyethyl)piperidine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. cas 141047-47-4|| where to buy 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde [chemenu.com]

- 6. 4-(2-hydroxyethyl)piperazine-1-carbaldehyde | 25209-64-7 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]

"4-(2-Hydroxyethyl)piperidine-1-carbaldehyde" molecular weight and formula

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a valuable bifunctional building block for synthetic and medicinal chemistry. The document delineates its core physicochemical properties, offers a detailed, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its applications in the context of modern drug development. Emphasis is placed on the causality behind experimental choices and the strategic utility of its distinct functional groups. This guide serves as an essential resource for researchers aiming to leverage this compound's unique structural features for the creation of novel molecular entities.

Introduction: The Strategic Value of a Bifunctional Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic subunits in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom are crucial for optimizing ligand-receptor interactions and tuning physicochemical properties. 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (Figure 1) emerges as a particularly strategic intermediate by incorporating three key features onto this privileged scaffold:

-

The Piperidine Core: Provides a robust, three-dimensional framework for orienting substituents.

-

The N-Carbaldehyde (Formyl) Group: Functions as a versatile synthetic handle for elaboration or as a stable protecting group for the piperidine nitrogen.

-

The 2-Hydroxyethyl Side Chain: Introduces a primary alcohol, offering a site for derivatization and potentially enhancing aqueous solubility and bioavailability—a critical consideration in drug design.[3]

This guide elucidates the technical details of this compound, empowering researchers to effectively integrate it into complex synthetic workflows.

Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde are summarized in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | [4] |

| Molecular Formula | C₈H₁₅NO₂ | [4][5] |

| Molecular Weight | 157.21 g/mol | [4][5] |

| CAS Number | 141047-47-4 | [4] |

| MDL Number | MFCD06637672 | |

| Purity | Typically ≥95% | [4] |

Synthesis and Purification Protocol

The synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is most efficiently achieved via the N-formylation of its precursor, 4-(2-Hydroxyethyl)piperidine. The following protocol describes a standard, reliable method.

Experimental Protocol: N-Formylation using Ethyl Formate

This procedure is chosen for its use of a mild and readily available formylating agent, minimizing side reactions and simplifying purification.

Materials:

-

4-(2-Hydroxyethyl)piperidine (1.0 eq)

-

Ethyl formate (3.0 eq)

-

Triethylamine (1.5 eq, as a base)

-

Methanol (as solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Hydroxyethyl)piperidine (1.0 eq) and methanol to achieve a concentration of approximately 0.5 M.

-

Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of ethyl formate (3.0 eq). The triethylamine acts as an acid scavenger, neutralizing the formic acid byproduct that can form and protonate the starting amine, rendering it unreactive.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Resuspend the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid) and brine (to reduce the water content in the organic phase).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% dichloromethane and gradually increasing the polarity with methanol, is effective for isolating the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde stems from the orthogonal reactivity of its functional groups.

Key Reactive Sites

-

N-Carbaldehyde: While relatively stable, this formyl group can be chemically manipulated. It can be reduced to an N-methyl group using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to a new class of derivatives. Alternatively, it can be removed under harsh hydrolytic conditions, revealing the secondary amine and demonstrating its utility as a protecting group.[3]

-

Primary Alcohol: The hydroxyl group of the ethyl side chain is a prime site for nucleophilic attack or activation. It can be readily converted into esters, ethers, or halides, allowing for the attachment of diverse pharmacophores or linkers for PROTACs and other targeted therapies.

-

Piperidine Ring: The ring itself serves as a rigid scaffold. Its chair-like conformation places substituents in well-defined axial or equatorial positions, which is critical for precise interaction with biological targets.

Application as a Versatile Building Block

The compound is an ideal starting point for constructing more complex molecules. The hydroxyethyl "tail" can be modified first, followed by manipulation of the N-formyl group, or vice versa, providing flexibility in synthetic design. This bifunctionality is particularly valuable in creating libraries of compounds for screening, where systematic modification of different parts of the molecule is required to establish structure-activity relationships (SAR).

The diagram below outlines the primary reactive centers and potential synthetic transformations.

Safety and Handling

As a laboratory chemical, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from its precursor, 4-(2-Hydroxyethyl)piperidine, provides a reliable basis for safety protocols.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Keep containers securely sealed when not in use. Store in a dry, cool, and well-ventilated place away from incompatible materials.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[7]

-

Ingestion: Clean mouth with water and get medical attention.[7]

-

Conclusion

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde stands out as a high-value building block for chemical and pharmaceutical research. Its well-defined structure, containing a privileged piperidine scaffold and two distinct, orthogonally reactive functional groups, provides a robust platform for the synthesis of novel and complex molecular architectures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to unlock its full potential in the pursuit of next-generation therapeutics and advanced materials.

References

-

SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperidine . Thermo Fisher Scientific. [Link]

-

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | C7H14N2O2 | CID 9942213 . PubChem. [Link]

-

4-(2-Hydroxyethyl)piperidine . ChemBK. [Link]

-

Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate . PrepChem.com. [Link]

-

4-(1-Hydroxyethyl)piperidine-1-carbaldehyde | C8H15NO2 | CID 112537684 . PubChem. [Link]

-

141047-47-4 | 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde . Tetrahedron. [Link]

-

4-(2-hydroxyethyl)piperazine-1-carbaldehyde (C7H14N2O2) . PubChemLite. [Link]

-

4-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde | C9H16O2 | CID 140106998 . PubChem. [Link]

-

N-(2-Hydroxyethyl) Piperidine: A Vital Link in Pharmaceutical and Chemical Synthesis . [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . Wiley Online Library. [Link]

-

1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis . Loba Chemie. [Link]

-

N-(2-Hydroxyethyl) Piperidine . Mallak Specialties Pvt Ltd. [Link]

-

Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog . Oxford Academic. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [Link]

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde . ResearchGate. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . PubMed. [Link]

-

Different modalities of piperidine-containing drugs and drug candidates . ResearchGate. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cas 141047-47-4|| where to buy 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde [chemenu.com]

- 5. 4-(2-HYDROXY-ETHYL)-PIPERIDINE-1-CARBALDEHYDE CAS#: [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this molecule.

Introduction to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a bifunctional organic molecule featuring a piperidine ring substituted at the 4-position with a hydroxyethyl group and at the 1-position with a formyl group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The presence of a hydroxyl group, a tertiary amine within the piperidine ring, and an amide-like carbaldehyde moiety necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the foundational data for ensuring the identity and quality of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[2]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard and is defined as 0.00 ppm. However, modern spectrometers can lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm), making an internal standard not always necessary.[2][3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data

The following table summarizes the expected chemical shifts and multiplicities for the protons of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. These predictions are based on the analysis of similar piperidine and N-formyl structures.[4][5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl Proton (-CHO) | ~8.1 | Singlet (s) | 1H |

| Methylene (-CH₂-O) | ~3.7 | Triplet (t) | 2H |

| Piperidine H2, H6 (axial & equatorial) | ~3.2 - 3.8 | Multiplet (m) | 4H |

| Piperidine H3, H5 (axial & equatorial) | ~1.2 - 1.8 | Multiplet (m) | 4H |

| Piperidine H4 | ~1.5 - 1.9 | Multiplet (m) | 1H |

| Methylene (-CH₂-C) | ~1.6 | Quartet (q) | 2H |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | 1H |

Interpretation of the ¹H NMR Spectrum

The downfield singlet at approximately 8.1 ppm is highly characteristic of a formyl proton attached to a nitrogen atom.[4] The methylene protons adjacent to the hydroxyl group are expected around 3.7 ppm, likely appearing as a triplet due to coupling with the neighboring methylene group. The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial relationships and coupling to each other. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded of the ring protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data

The expected chemical shifts for the carbon atoms of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde are presented below, based on data from related N-formylpiperidine and substituted piperidine structures.[6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-CHO) | ~162 |

| Methylene Carbon (-CH₂-O) | ~60 |

| Piperidine C2, C6 | ~45 - 50 |

| Piperidine C3, C5 | ~30 - 35 |

| Piperidine C4 | ~35 - 40 |

| Methylene Carbon (-CH₂-C) | ~38 |

Interpretation of the ¹³C NMR Spectrum

The most downfield signal, expected around 162 ppm, corresponds to the carbonyl carbon of the formyl group.[4] The carbon atom of the methylene group attached to the hydroxyl group will appear around 60 ppm. The remaining signals in the 30-50 ppm range are characteristic of the sp³ hybridized carbons of the piperidine ring and the ethyl side chain.

Structural Relationship Visualization

The following diagram illustrates the correlation between the atoms of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde and their expected NMR signals.

Caption: Correlation of molecular structure with expected NMR signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean KBr plates should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, based on standard IR correlation tables.[7][8][9]

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Broad, Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=O (Amide/Carbaldehyde) | Stretching | 1670 - 1640 | Strong |

| C-O (Alcohol) | Stretching | 1300 - 1000 | Strong |

| C-N (Amine) | Stretching | 1350 - 1000 | Medium-Strong |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong, broad absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded alcohol.[9] A strong, sharp peak around 1650 cm⁻¹ will indicate the presence of the C=O bond of the N-formyl group.[8] The region between 3000 and 2850 cm⁻¹ will show strong absorptions due to the C-H stretching of the aliphatic piperidine ring and the ethyl side chain. The C-O and C-N stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Expected Mass Spectrometry Data

The molecular formula of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol .[11]

-

Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of 158.1.

-

Key Fragmentations: The fragmentation of piperidine derivatives is often initiated by cleavage adjacent to the nitrogen atom (α-cleavage).[10][12] Common fragmentation pathways for the [M+H]⁺ ion may include:

-

Loss of the formyl group (-CHO).

-

Cleavage of the C-C bond between the piperidine ring and the hydroxyethyl side chain.

-

Ring-opening fragmentation of the piperidine moiety.[10]

-

Fragmentation Pathway Visualization

The following diagram illustrates a plausible fragmentation pathway for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in ESI-MS/MS.

Caption: Plausible ESI-MS/MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. The expected data presented in this guide, derived from established spectroscopic principles and data from analogous structures, offer a robust framework for the characterization of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to maintaining scientific integrity in research and drug development.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link][7]

-

Chem Biodivers. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link][13]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link][14]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link][9]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link][2]

-

RSC Medicinal Chemistry. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link][15]

-

The Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. [Link][16]

-

Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link][6]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link][17]

-

Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Practicing Organic Chemist. [Link][3]

-

Organic Letters. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link][5]

-

PubChemLite. 4-(2-hydroxyethyl)piperazine-1-carbaldehyde (C7H14N2O2). [Link]

-

PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. [Link]

-

PubChem. 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

National Institutes of Health. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

ChemBK. 4-(2-Hydroxyethyl)piperidine. [Link]

-

Tetrahedron. 141047-47-4 | 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. [Link]

-

Chemistry – A European Journal. (2020). Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. [Link][1]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link][12]

-

Journal of Agricultural and Food Chemistry. (2001). Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. [Link]

-

Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

-

PubChem. (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde. [Link]

-

NIST WebBook. 1-Piperidinecarboxaldehyde. [Link]

-

SpectraBase. 2-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde. [Link]

-

SpectraBase. N-(2-Hydroxyethyl)piperidine - Optional[ATR-IR] - Spectrum. [Link]

-

Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE. [Link]

-

CAS.org. 1-(2-Hydroxyethyl)-4-piperidinepropanol. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cas 141047-47-4|| where to buy 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde [chemenu.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: A Molecule of Synthetic and Pharmaceutical Significance

An In-Depth Technical Guide to the Structural Analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a bifunctional organic molecule that serves as a valuable building block in synthetic and medicinal chemistry. Its structure is characterized by three key features: a saturated six-membered piperidine heterocycle, a reactive N-formyl group (an amide), and a primary alcohol within a 4-position side chain.[1] The piperidine scaffold is a privileged structure, frequently found in pharmacologically active compounds, lending to its importance in drug discovery.[1][2] A thorough and accurate structural elucidation of this molecule is paramount for its effective use, ensuring purity, predicting reactivity, and understanding its conformational behavior, which can significantly influence its biological activity.

This guide provides a comprehensive, multi-technique approach to the structural analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and provide validated protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational step in any analysis is the characterization of the molecule's basic physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | [3] |

| IUPAC Name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | [1] |

| CAS Number | 141047-47-4 |

Core Analytical Workflow

The comprehensive structural characterization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde relies on a synergistic workflow employing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound insights into its structure through fragmentation analysis. For piperidine derivatives, both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) methods provide complementary information.[4]

Expected Fragmentation Pathways:

The fragmentation of piperidine derivatives is well-characterized.[5] For 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, the nitrogen atom and the carbonyl group are key sites for charge localization and subsequent fragmentation.

-

α-Cleavage: A dominant pathway in EI-MS involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium ion.[5]

-

Neutral Loss: In ESI-MS/MS, the protonated molecule [M+H]⁺ will likely undergo neutral loss of water (H₂O) from the hydroxyethyl side chain or loss of the formyl group.[4][6]

-

Ring Opening: Cleavage of the piperidine ring can also occur, yielding characteristic fragment ions.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Rationale: The choice of ESI in positive ion mode is dictated by the basicity of the piperidine nitrogen, which is readily protonated.[5] A tandem mass spectrometer (like a Q-TOF) is essential for fragmentation studies (MS/MS) to validate the structure.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Further dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion, the protonated molecule [M+H]⁺.

-

MS/MS Scan: Select the observed [M+H]⁺ ion (m/z 158.12) for collision-induced dissociation (CID). Acquire the product ion scan to observe the fragmentation pattern.

-

Data Analysis: Correlate the exact masses of the fragment ions with the predicted fragmentation pathways to confirm the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the alcohol O-H group, the amide C=O group, and various C-H and C-N bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| Alcohol (O-H stretch) | 3500-3200 | Broad, strong intensity |

| Alkane (C-H stretch) | 2950-2850 | Strong, sharp |

| Aldehyde (O=C-H stretch) | 2830-2695 | Two weak bands, often near 2720 cm⁻¹ |

| Amide (C=O stretch) | ~1670-1630 | Strong, sharp. Position indicates amide. |

| C-O Stretch | 1260-1050 | Moderate to strong |

Source for ranges:[7]

The carbonyl (C=O) stretch is particularly diagnostic. A typical saturated aliphatic aldehyde appears around 1730-1720 cm⁻¹.[7] The observed shift to a lower wavenumber (~1650 cm⁻¹) is characteristic of an amide, confirming the N-formyl structure.[8][9]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Rationale: ATR is the preferred method for liquid or solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Methodology:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including atom connectivity and stereochemistry. Due to the nature of the N-formyl group, this molecule presents a fascinating case of conformational isomerism.

Conformational Dynamics:

The N-C(O) bond of the formyl group has significant double-bond character due to resonance, which restricts rotation. This gives rise to two distinct rotational isomers (rotamers), often referred to as E and Z conformers.[10] This phenomenon, combined with the piperidine ring's chair-chair interconversion, can lead to a complex NMR spectrum at room temperature, where signals for many protons and carbons may appear doubled.[10][11]

Sources

- 1. cas 141047-47-4|| where to buy 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde [chemenu.com]

- 2. d-nb.info [d-nb.info]

- 3. 4-(1-Hydroxyethyl)piperidine-1-carbaldehyde | C8H15NO2 | CID 112537684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. N-Formylpiperidine(2591-86-8) IR Spectrum [chemicalbook.com]

- 9. 1-Piperidinecarboxaldehyde [webbook.nist.gov]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: A Mechanistic and Practical Guide

An in-depth technical guide on the synthesis of "4-(2-Hydroxyethyl)piperidine-1-carbaldehyde" from 4-piperidineethanol, designed for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a valuable bifunctional building block, via the N-formylation of 4-piperidineethanol. We delve into the underlying chemical principles, offer a detailed and validated experimental protocol, and present methods for purification and characterization. The guide emphasizes a catalyst- and solvent-free approach using ethyl formate, highlighting its efficiency, cost-effectiveness, and favorable environmental profile. This document is intended to serve as a practical resource for researchers in medicinal chemistry and synthetic organic chemistry, enabling the reliable and scalable production of this important intermediate.

Introduction: The Significance of N-Formylated Piperidines

N-formylated compounds, or formamides, are crucial structural motifs in a vast array of biologically active molecules and are indispensable intermediates in organic synthesis.[1] They serve as precursors for N-methylamines, act as key components in Vilsmeier-Haack reactions, and are found in the structure of numerous pharmaceuticals.[2][3] The target molecule, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, combines the versatile piperidine scaffold with two distinct functional groups: a reactive N-formyl group and a primary alcohol. This unique combination makes it a highly valuable building block for library synthesis and the development of novel chemical entities in drug discovery programs.

The synthesis focuses on the direct N-formylation of the secondary amine in 4-piperidineethanol. This transformation, while seemingly straightforward, requires careful selection of reagents and conditions to ensure high yield, purity, and operational simplicity.

Mechanistic Considerations and Reagent Selection

The N-Formylation Mechanism

The conversion of a secondary amine to an N-formamide is a classic nucleophilic acyl substitution reaction. The process is predicated on the nucleophilic character of the amine's nitrogen atom and the electrophilic nature of the formylating agent's carbonyl carbon.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-piperidineethanol attacks the electrophilic carbonyl carbon of the formylating agent.

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient, unstable tetrahedral intermediate.

-

Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. The nature of the leaving group is determined by the chosen formylating agent.

Rationale for Reagent Selection: Ethyl Formate

A variety of reagents can be used for N-formylation, including formic acid, acetic formic anhydride, and carbon dioxide with a reducing agent.[3][4] For this guide, we have selected ethyl formate as the formylating agent due to several distinct advantages:

-

High Efficiency: Ethyl formate readily formylates both aliphatic and aromatic amines, often providing excellent yields.[5][6]

-

Mild Conditions: The reaction can be conducted under neutral, catalyst-free, and solvent-free conditions, typically at moderate temperatures (e.g., 60 °C).[5][6] This minimizes the risk of side reactions, such as dehydration of the alcohol moiety.

-

Operational Simplicity: The only byproduct of the reaction is ethanol, a volatile and benign alcohol. Both excess ethyl formate and the ethanol byproduct are easily removed under reduced pressure, simplifying the product workup significantly.

-

Cost-Effectiveness and Availability: Ethyl formate is an inexpensive and widely available commodity chemical.

This catalyst- and solvent-free approach represents a green and efficient methodology, aligning with modern principles of sustainable chemistry.[5]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde on a laboratory scale.

Materials and Equipment

| Reagents & Materials | Grade | Supplier |

| 4-Piperidineethanol (CAS: 622-26-4) | ≥97% | Standard Chemical Supplier |

| Ethyl Formate (CAS: 109-94-4) | Reagent Grade | Standard Chemical Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |

| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |

| Hexane | HPLC Grade | Standard Chemical Supplier |

| Equipment |

| Round-bottom flask with reflux condenser |

| Magnetic stirrer with heating plate |

| Rotary evaporator |

| Glass chromatography column |

| Thin-Layer Chromatography (TLC) plates (silica gel) |

| Standard laboratory glassware |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidineethanol (12.92 g, 100 mmol, 1.0 equiv).

-

Reagent Addition: Add ethyl formate (14.82 g, 17.0 mL, 200 mmol, 2.0 equiv). Rationale: Using a 2-fold excess of the formylating agent helps to drive the reaction equilibrium towards the product side, ensuring a high conversion rate.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of 9:1 Ethyl Acetate/Methanol. The starting material and product can be visualized using a potassium permanganate stain. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct using a rotary evaporator. The result is a crude oil.

Purification

-

Column Chromatography Setup: Prepare a silica gel column using a slurry packing method with a 7:3 Hexane/Ethyl Acetate mixture.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% and gradually increasing to 100% ethyl acetate). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to yield 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde as a viscous oil.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Parameter | Data |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Expected Yield | 85-95% |

| Appearance | Colorless to pale yellow viscous oil |

Expected Spectroscopic Data

The following data are based on characteristic values for similar N-formyl piperidine and hydroxyethyl structures.[7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ≈ 8.05 (s, 1H, -NCHO): The formyl proton appears as a distinct singlet in the characteristic downfield region for N-aldehydes.

-

δ ≈ 3.70 (t, 2H, -CH₂OH): Methylene protons adjacent to the hydroxyl group.

-

δ ≈ 3.50-3.80 & 2.90-3.20 (m, 4H, piperidine ring protons adjacent to N).

-

δ ≈ 1.10-1.90 (m, 7H, remaining piperidine and ethyl chain protons).

-

-

IR (Infrared Spectroscopy, thin film):

-

ν ≈ 3400 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

ν ≈ 2930, 2850 cm⁻¹: C-H aliphatic stretches.

-

ν ≈ 1670 cm⁻¹ (strong): C=O stretch of the amide (formyl) group. This is a key diagnostic peak.

-

Process Visualization

Reaction Mechanism Diagram

Caption: Figure 1: Mechanism of N-Formylation.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Synthesis Workflow.

Troubleshooting